3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 2-methoxyethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 2-methoxyethylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the 2-methoxyethyl group and exhibit similar reactivity in chemical reactions.
(S)-Metoprolol: A β-blocker that contains a 2-methoxyethyl group and is used in cardiovascular treatments.
Uniqueness
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its combination of a pyrrole ring with a nitrile group and a 2-methoxyethyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-7-12-6-2-3-9(12)10(13)4-5-11/h2-3,6H,4,7-8H2,1H3 |
InChI Key |
KQSNUDLGSQUCTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC=C1C(=O)CC#N |
Origin of Product |
United States |
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